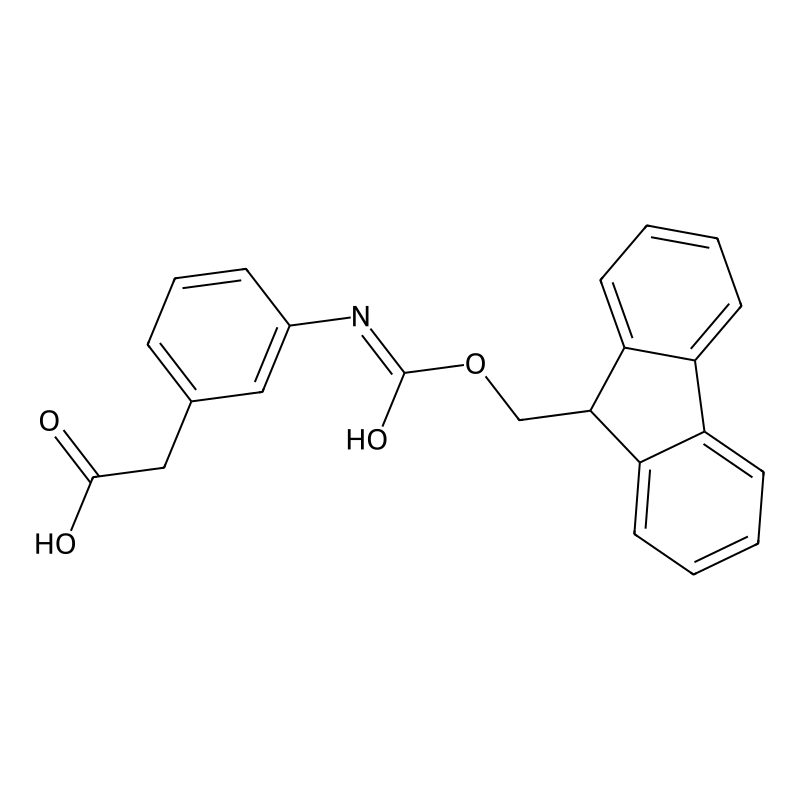3-(Fmoc-amino)phenylacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
3-(Fmoc-amino)phenylacetic acid is a chemical compound with the molecular formula CHNO and a molecular weight of 373.40 g/mol. It is characterized by the presence of a phenylacetic acid moiety substituted with a 9-fluorenylmethoxycarbonyl (Fmoc) group at the amino position. This compound is often utilized in peptide synthesis and other biochemical applications due to its ability to protect amino groups during
- Deprotection: The Fmoc group can be removed under basic conditions, typically using a solution of piperidine in an organic solvent, which regenerates the amino group for further coupling reactions.
- Peptide Bond Formation: This compound can react with activated carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form peptides through amide bond formation.
- Coupling Reactions: It can be employed in solid-phase peptide synthesis where it serves as a building block for constructing longer peptide chains.
The synthesis of 3-(Fmoc-amino)phenylacetic acid generally involves several key steps:
- Formation of Phenylacetic Acid Derivative: Starting from phenylacetic acid, an amination reaction introduces an amino group at the 3-position.
- Fmoc Protection: The amino group is subsequently protected using Fmoc chloride under basic conditions, yielding 3-(Fmoc-amino)phenylacetic acid.
- Purification: The product can be purified using techniques such as recrystallization or chromatography to ensure high purity for subsequent applications.
3-(Fmoc-amino)phenylacetic acid has several important applications in research and industry:
- Peptide Synthesis: It is primarily used as a building block in solid-phase peptide synthesis due to its ability to protect amino groups.
- Bioconjugation: The compound can be utilized in bioconjugation strategies where peptides are linked to other biomolecules for therapeutic or diagnostic purposes.
- Research Tool: It serves as a valuable reagent in proteomics research for studying protein interactions and functions .
Interaction studies involving 3-(Fmoc-amino)phenylacetic acid focus on its role in peptide interactions and binding affinities with various targets. Research often investigates how modifications to the peptide sequences affect binding properties, stability, and biological activity. These studies are crucial for understanding the mechanisms of action of peptides derived from this compound and their potential therapeutic applications .
Several compounds share structural similarities with 3-(Fmoc-amino)phenylacetic acid, each with unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Fmoc-3-aminomethyl-phenylacetic acid | CHNO | Contains an additional methyl group on the amine |
| Fmoc-tyrosine | CHNO | Incorporates a hydroxyl group on the aromatic ring |
| Fmoc-alanine | CHNO | Simple structure with fewer aromatic features |
Uniqueness: 3-(Fmoc-amino)phenylacetic acid is distinguished by its specific substitution pattern on the phenyl ring and its dual functionality as both an amino acid derivative and a protective group in peptide synthesis. Its structure allows for versatile applications in both synthetic chemistry and biological research, making it a valuable compound in various scientific fields .
The Fmoc protecting group, first introduced in the late 1970s, revolutionized peptide synthesis by addressing critical limitations of earlier groups like tert-butoxycarbonyl (Boc). Unlike Boc, which requires strongly acidic conditions for removal, Fmoc deprotection occurs under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile side-chain protections such as tert-butyl (tBu) esters. This orthogonal relationship between Fmoc and tBu groups enabled the development of multi-step SPPS protocols for synthesizing peptides with post-translational modifications or non-natural residues.
3-(Fmoc-amino)phenylacetic acid emerged as part of this evolution, designed to introduce aromatic rigidity into peptide backbones while maintaining compatibility with Fmoc/tBu strategies. Its phenylacetic acid core provides a conformationally restricted alternative to standard α-amino acids, enabling precise control over peptide tertiary structures.
Role of Orthogonal Protecting Groups in Peptide Synthesis
Orthogonal protection is critical for synthesizing peptides with multiple functional groups. The Fmoc/tBu system exemplifies this principle:
| Protection Group | Deprotection Condition | Stability Profile |
|---|---|---|
| Fmoc | 20% piperidine/DMF | Stable to TFA, hydrazine |
| tBu | 95% TFA | Stable to piperidine, base |
This orthogonality allows sequential deprotection cycles in SPPS. For example, 3-(Fmoc-amino)phenylacetic acid can be incorporated into growing peptide chains while preserving tBu-protected aspartic acid or glutamic acid side chains. Recent innovations have further expanded compatibility with ivDde and Mtt groups, enabling simultaneous protection of lysine ε-amines or cysteine thiols during synthesis.
The compound’s carboxylic acid moiety remains unprotected during SPPS, allowing direct coupling to resin-bound peptides. This contrasts with traditional amino acids requiring temporary C-terminal protection in solution-phase synthesis.
Structural Uniqueness of 3-(Fmoc-amino)phenylacetic Acid
The molecular architecture of 3-(Fmoc-amino)phenylacetic acid (C₂₃H₁₉NO₄, MW 373.40 g/mol) features three key elements:
- Fmoc-carbamate: Protects the α-amine while allowing UV monitoring (λ = 301 nm) during deprotection.
- Phenylacetic acid backbone: Introduces a planar aromatic ring that restricts rotational freedom, favoring β-sheet or turn conformations in peptides.
- Meta-substitution pattern: Positions the amino group at the phenyl ring’s 3-position, minimizing steric clashes during coupling reactions.
The SMILES string OC(=O)Cc1cccc(NC(=O)OCC2c3ccccc3-c4ccccc24)c1 highlights the compound’s connectivity, with the Fmoc group (OCC2c3ccccc3-c4ccccc24) appended to the phenylacetic acid via a carbamate linkage. This structure enhances solubility in polar aprotic solvents (e.g., DMF, NMP) compared to purely hydrocarbon-protected analogues, facilitating homogeneous reaction conditions in SPPS.








